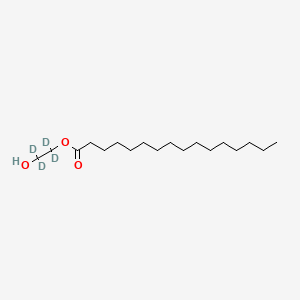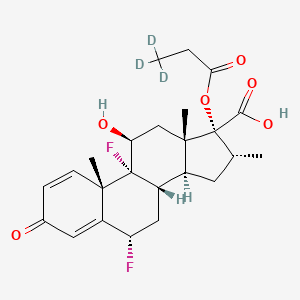
Fluticasone impurity A-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluticasone impurity A-d3 is a deuterated form of Fluticasone impurity A, which is a degradation product of Fluticasone propionate. Fluticasone propionate is a synthetic corticosteroid used to treat various inflammatory conditions such as asthma, allergic rhinitis, and dermatoses . The deuterated form, this compound, is often used in analytical studies to understand the stability and degradation pathways of Fluticasone propionate.
Preparation Methods
The synthesis of Fluticasone impurity A-d3 involves several steps, starting from Flumethasone as the raw material. The process includes:
Synthesis of Compound I: Flumethasone is reacted with a sulfur reagent.
Purification: The reaction product is purified using a silica gel column to obtain impurity EP-ZB.
Acylation: Compound I is reacted with an acylation reagent to generate Compound II.
Condensation: Compound II is condensed with impurity EP-ZB to generate Compound IV.
Sulfur Reagent Reaction: Compound IV is reacted with a sulfur reagent in an organic solvent, catalyzed by a catalyst to generate Compound V.
Acid-Binding Agent Reaction: Compound V is reacted under the condition of adding an acid-binding agent to generate Compound VI.
Final Reaction: Compound VI is reacted with fluorobromomethane to generate impurity EP-ZG.
Chemical Reactions Analysis
Fluticasone impurity A-d3 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Reagents such as sulfur reagents, acylation reagents, and fluorobromomethane are commonly used.
Major Products: The major products formed from these reactions include various intermediates like Compound I, Compound II, Compound IV, Compound V, and Compound VI.
Scientific Research Applications
Fluticasone impurity A-d3 is used in various scientific research applications, including:
Chemistry: Used in analytical studies to understand the stability and degradation pathways of Fluticasone propionate.
Biology: Helps in studying the biological effects and interactions of Fluticasone propionate and its impurities.
Mechanism of Action
it is known that Fluticasone propionate works by activating glucocorticoid receptors, inhibiting nuclear factor kappa B, and reducing inflammation . The deuterated form, Fluticasone impurity A-d3, is primarily used for analytical purposes and does not have a direct therapeutic effect.
Comparison with Similar Compounds
Fluticasone impurity A-d3 can be compared with other similar compounds, such as:
Fluticasone impurity D: Another degradation product of Fluticasone propionate.
Fluticasone impurity C: A related compound used in analytical studies.
Fluticasone propionate: The parent compound used in various pharmaceutical formulations.
This compound is unique due to its deuterated nature, which makes it particularly useful in analytical studies for tracing and quantifying degradation products.
Properties
Molecular Formula |
C24H30F2O6 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(3,3,3-trideuteriopropanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C24H30F2O6/c1-5-19(29)32-24(20(30)31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28H,5,8,10-11H2,1-4H3,(H,30,31)/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1/i1D3 |
InChI Key |
DEDYNJVITFVPOG-OQRBWXTRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)O |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


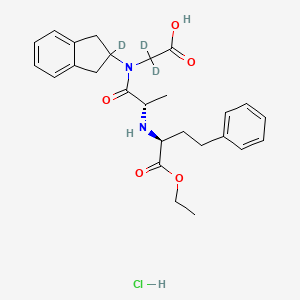

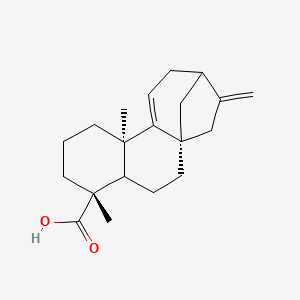

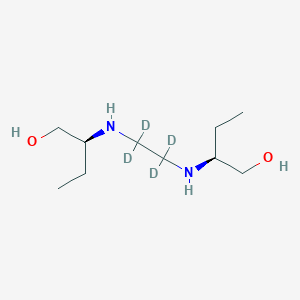

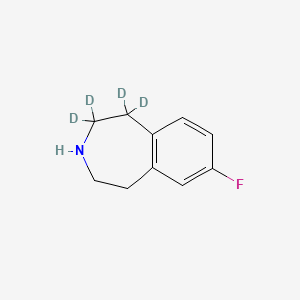
![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)
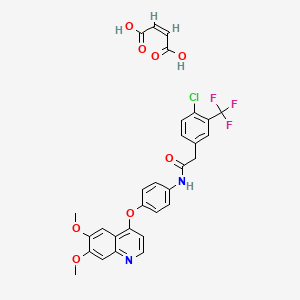
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)
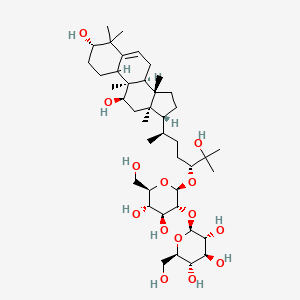
![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)
